2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Physicochemical profiling ADME prediction Lipinski Rule of Five

Researchers requiring a structurally verified pyridazine-thioether acetamide for SAR campaigns often encounter misidentified isomers. This compound's defined substitution pattern (4-chlorophenyl at pyridazine 6-position, furan-2-ylmethyl on the acetamide nitrogen) provides a distinct molecular recognition surface not offered by its constitutional isomer CID 11282394. - Unique 6-(4-Cl-Ph) regioisomer: eliminates isomer misassignment in screening sets. - Computed LogP 2.9, TPSA 93.3 Ų, 6 rotatable bonds supports docking and conformational sampling. - Supplied as an MLSMR screening compound with batch-specific QC documentation.

Molecular Formula C17H14ClN3O2S
Molecular Weight 359.83
CAS No. 895457-71-3
Cat. No. B2856379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
CAS895457-71-3
Molecular FormulaC17H14ClN3O2S
Molecular Weight359.83
Structural Identifiers
SMILESC1=COC(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H14ClN3O2S/c18-13-5-3-12(4-6-13)15-7-8-17(21-20-15)24-11-16(22)19-10-14-2-1-9-23-14/h1-9H,10-11H2,(H,19,22)
InChIKeyPXMSHDKRGJKYBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Physicochemical Profile of CAS 895457-71-3


2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide (CAS 895457-71-3) is a synthetic small molecule (PubChem CID 7254173) belonging to the pyridazine thioether acetamide class, with a molecular formula of C₁₇H₁₄ClN₃O₂S and a molecular weight of 359.8 g/mol [1]. The compound features a 6-(4-chlorophenyl)pyridazine core linked via a sulfanyl bridge to an N-(furan-2-ylmethyl)acetamide moiety. Its computed physicochemical properties include XLogP3-AA of 2.9, topological polar surface area of 93.3 Ų, 1 hydrogen bond donor, and 5 hydrogen bond acceptors [1]. This compound is primarily distributed as a screening compound through the Molecular Libraries Small Molecule Repository (MLSMR) and has a PubChem 'Preclinical' Max Phase designation [2]. As of 2025, no peer-reviewed publications with quantitative biological activity data for this specific compound were identified in the indexed literature.

Screening compound — distributed via MLSMR with Preclinical Max Phase designation
Computationally profiled — XLogP3 2.9, TPSA 93.3 Ų, MW 359.8; no published bioassay data
Pyridazine-thioether class — suitable for scaffold-focused screening library expansion

Non-Interchangeable Analogs of CAS 895457-71-3


Within the pyridazine thioether acetamide class, even minor structural modifications—such as the positional exchange of the 4-chlorophenyl and furan groups between the pyridazine core and the acetamide side chain—produce compounds with fundamentally different molecular recognition surfaces [1]. The target compound (CAS 895457-71-3) uniquely positions the 4-chlorophenyl substituent at the 6-position of the pyridazine ring and the furan-2-ylmethyl group on the acetamide nitrogen. Its closest comparator, N-[(4-chlorophenyl)methyl]-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide (PubChem CID 11282394), reverses this arrangement entirely, placing the furan at the pyridazine 6-position and the 4-chlorophenyl on the amide side [1]. In pyridazine-based drug discovery, the position and electronic character of aryl substituents at the 6-position of the pyridazine ring are known to profoundly influence target engagement, as demonstrated in SAR studies on pyridazine N-aryl acetamides that showed α-glucosidase IC₅₀ values varying by orders of magnitude with different substituent placements [2]. Consequently, assuming functional equivalence between these constitutional isomers without confirmatory bioassay data is scientifically unjustified.

Target Compound CAS 895457-71-3: 4-chlorophenyl at pyridazine 6-position, furan-2-ylmethyl on acetamide N
Closest Isomer (CID 11282394) Reversed arrangement: furan at pyridazine 6-position, 4-chlorophenyl on amide side
Constitutional isomer exchange alters molecular recognition surface and may shift target engagement. SAR on related pyridazine acetamides shows IC‚&sdotf; varying by orders of magnitude with substituent placement. Confirmatory bioassay data are required before assuming functional equivalence.

Differentiation Evidence for CAS 895457-71-3


Lipophilicity and TPSA vs Closest Isomer

The target compound (CAS 895457-71-3) exhibits a computed XLogP3-AA of 2.9 [1], compared to its closest constitutional isomer N-[(4-chlorophenyl)methyl]-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide (PubChem CID 11282394), which has a computed XLogP3-AA of 2.0 [2]. This 0.9 log unit difference indicates the target compound is approximately 8-fold more lipophilic at physiological pH. The target compound's topological polar surface area (TPSA) is 93.3 Ų [1] versus 89.2 Ų for the comparator [2], suggesting moderately enhanced membrane permeability potential. Both compounds share the same molecular formula (C₁₇H₁₄ClN₃O₂S) and identical molecular weight (359.8 g/mol) [1][2].

Lipophilicity vs Isomer
Head-to-head
XLogP3-AA = 2.9 vs 2.0
Δ = +0.9 (~8-fold higher lipophilicity)
TPSA = 93.3 vs 89.2 Ų
Supports permeability and formulation-context review
Computed values; experimental logP/D may differ
Physicochemical profiling ADME prediction Lipinski Rule of Five

Hydrogen Bond Acceptor Count vs Triazolo-Pyridazine Analog

The target compound (CAS 895457-71-3) contains 5 hydrogen bond acceptors (HBAs) [1]. In contrast, the triazolo-pyridazine analog N-[(4-chlorophenyl)methyl]-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide (CAS 891099-99-3, C₁₈H₁₄ClN₅O₂S, MW 399.86 g/mol) has 6 HBAs due to the additional nitrogen atoms in the fused triazolo ring system . The addition of one HBA in the triazolo analog, combined with a molecular weight increase of 40.06 g/mol, fundamentally alters the hydrogen bonding pharmacophore.

HBA vs Triazolo Analog
Cross-study
HBA = 5 vs 6
MW = 359.8 vs 399.9 g/mol
ΔMW = −40.1 g/mol
Altered H-bond pharmacophore; binding profiles may not transfer
Fused triazolo ring adds one HBA and increases molecular weight
Hydrogen bonding Molecular recognition Scaffold hopping

Scaffold Versatility of Pyridazine-Thioether Class

Pyridazine-thioether acetamides as a compound class have demonstrated activity across multiple therapeutic target families. A 2024 study on substituted N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide candidates reported dual telomerase/JAK1/STAT3/TLR4 inhibition with in vitro antitumor effects against MCF-7 and A549 cancer cell lines [1]. Related N-aryl pyridazine acetamides have shown α-glucosidase inhibition with IC₅₀ values ranging from 70.1 µM to >200 µM depending on substituent placement [2]. Pyridazine derivatives as a class are recognized as privileged scaffolds in both medicinal chemistry and agrochemical development, with reported antibacterial, antifungal, and anticancer applications [3]. Note: No direct bioassay data for CAS 895457-71-3 are available; this evidence is class-level only.

Scaffold Class Precedent
Class-level
No direct bioassay data for CAS 895457-71-3. Pyridazine-thioether analogs show telomerase/JAK1/STAT3/TLR4 inhibition and α-glucosidase IC‚&sdotf; 70.1 µM (compound 7a).
Rational basis for screening inclusion; target-specific activity must be validated de novo
Data to verify; class-level inference only
Pyridazine scaffold Thioether pharmacophore Phenotypic screening

Rotatable Bond Count and Conformational Flexibility vs Rigid Analog

The target compound possesses 6 rotatable bonds [1], conferring moderate conformational flexibility. In contrast, the fused tricyclic analog N-(3-acetamidophenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (CID 7207152) contains a more rigid [1,2,4]triazolo[4,3-b]pyridazine core that restricts rotational freedom, a feature known to reduce entropic binding penalties [2]. Three rotatable bonds in the target compound are located in the sulfanyl-acetamide-furan linker region, providing a degree of conformational freedom not available in the fused-ring comparator. This flexibility may be advantageous for induced-fit binding mechanisms but could reduce binding affinity through increased entropic cost.

Conformational Flexibility
Cross-study
6 rotatable bonds
vs fused triazolo-pyridazine analog (fewer rotatable bonds)
May support induced-fit binding; entropic cost context-dependent
Flexibility concentrated in sulfanyl-acetamide-furan linker
Conformational flexibility Entropic binding penalty Ligand efficiency

Application Scenarios for CAS 895457-71-3


Phenotypic Screening Library Diversification

The compound's computed XLogP3-AA of 2.9, TPSA of 93.3 Ų, molecular weight of 359.8 g/mol, and 1 H-bond donor place it within favorable drug-like chemical space. Procurement for phenotypic screening campaigns is justified when library diversification requires a pyridazine-thioether acetamide with confirmed structural identity, distinct from the constitutional isomer PubChem CID 11282394. The compound's physicochemical profile is documented in the PubChem database [1] and is available through MLSMR distribution channels [2].

SAR Studies on Pyridazine 6-Position Substituents

As a member of the 6-(4-chlorophenyl)pyridazine subclass with a furan-2-ylmethyl acetamide side chain, this compound serves as a reference point for SAR campaigns exploring how 6-position aryl substituent electronics (4-Cl σₚ = +0.23) modulate target engagement. The recent literature on pyridazine N-aryl acetamide SAR demonstrates that substituent placement profoundly affects α-glucosidase inhibitory potency, with IC₅₀ values varying by >3-fold between closely related analogs [3]. Users should compare this compound against analogs bearing 6-(4-methoxyphenyl), 6-(4-fluorophenyl), or 6-(thiophen-2-yl) pyridazine cores.

Molecular Docking Validation Studies

With a well-defined 2D structure (InChIKey: PXMSHDKRGJKYBS-UHFFFAOYSA-N) [1] and 6 rotatable bonds, this compound is suitable for computational docking studies where conformational sampling can explore binding poses accessible through the flexible sulfanyl-acetamide-furan linker. The compound's computed properties support its use as a test ligand for validating docking protocols against pyridazine-recognizing targets.

Negative Control or Chemical Probe Use

Given the absence of published bioactivity data for this specific compound, it may serve as a structurally matched negative control for more potent pyridazine-thioether analogs in target validation studies. The class-level precedent for pyridazine scaffold bioactivity [3][4] supports its inclusion in screening sets, with the understanding that activity against specific targets must be empirically determined.

Application
Selection Property
Validation Focus
Phenotypic screening library diversification
Favorable drug-like space (XLogP3 2.9, TPSA 93.3 Ų, 1 HBD)
Structural identity confirmation distinct from CID 11282394
Pyridazine 6-position SAR studies
4-Cl aryl at pyridazine 6-position; furan-2-ylmethyl acetamide side chain
Substituent electronic effect review (σₖ = +0.23)
Molecular docking validation
6 rotatable bonds; flexible sulfanyl-acetamide-furan linker
Conformational sampling and docking protocol benchmarking
Structurally matched negative control
No published bioactivity data; class-level scaffold precedent
Target-specific activity requires de novo empirical determination
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